![molecular formula C14H14N2O3S B145859 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-51-3](/img/structure/B145859.png)
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as MCTP, is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been reported to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is not fully understood. However, it has been suggested that 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemische Und Physiologische Effekte
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It has a high yield and purity, which makes it easy to obtain. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is its solubility. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is poorly soluble in water, which makes it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. One area of research is the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Additionally, the development of new synthesis methods for 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid with improved solubility and stability is also an area of future research.
Conclusion:
In conclusion, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is a thiazole derivative that has potential applications in drug development. It exhibits anti-inflammatory and anti-tumor properties and possesses anti-oxidant and anti-microbial properties. The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a high yield and purity, and it is stable under normal laboratory conditions. However, its solubility is a limitation for its use in aqueous-based experiments. Future research should focus on the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs, investigation of its mechanism of action, and the development of new synthesis methods with improved solubility and stability.
Synthesemethoden
The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 2-aminothiazole with 4-bromoacetophenone followed by the reaction of the resulting intermediate with methyl isocyanate. The final product, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, is obtained through the hydrolysis of the methyl carbamate group using hydrochloric acid. This synthesis method has been reported to have a high yield and purity of the product.
Eigenschaften
CAS-Nummer |
132483-51-3 |
|---|---|
Produktname |
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
2-[4-[4-(methylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8(14(18)19)9-3-5-10(6-4-9)13-16-11(7-20-13)12(17)15-2/h3-8H,1-2H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
MZSZLMATFFZZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



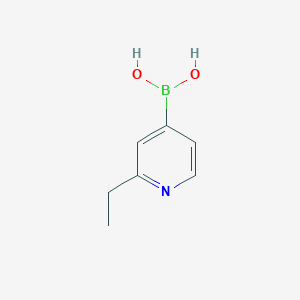
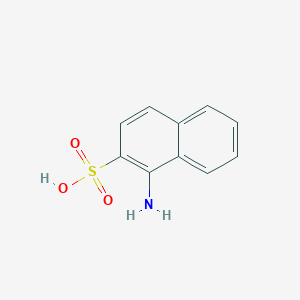
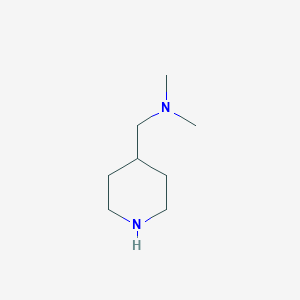
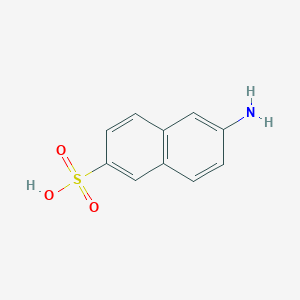
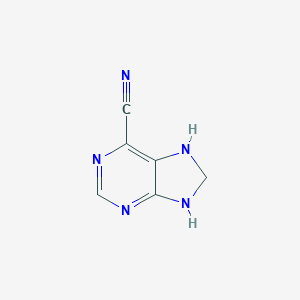
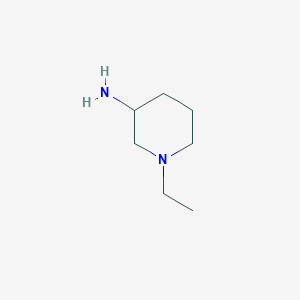
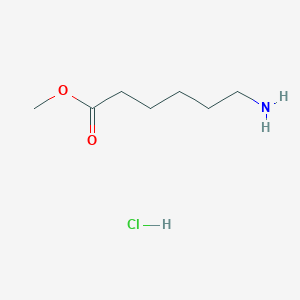
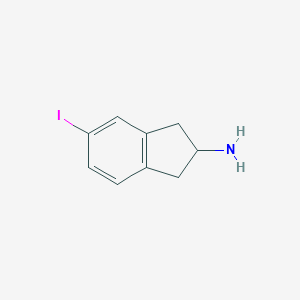
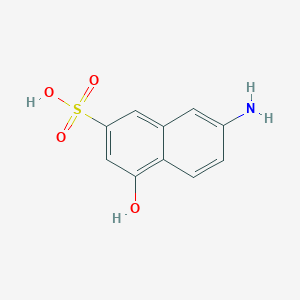
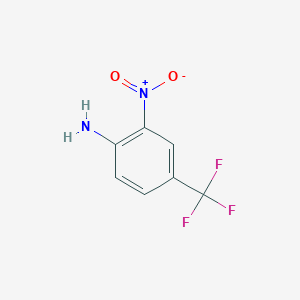
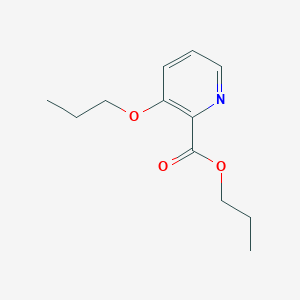
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
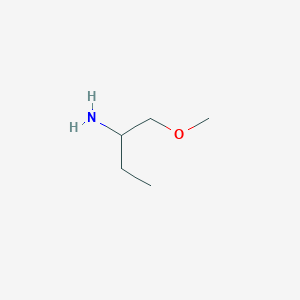
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)